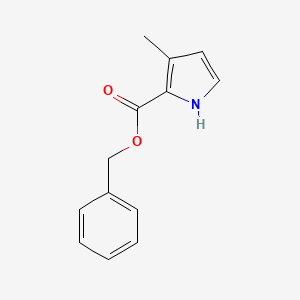

Benzyl 3-methyl-1H-pyrrole-2-carboxylate

Description

Significance of Pyrrole (B145914) Heterocycles in Synthetic and Medicinal Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, represent a major class of substances in medicinal chemistry. The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structural motif found in numerous natural products, pharmaceuticals, and biologically active compounds. nih.govuctm.edumdpi.comresearchgate.netbohrium.com Its discovery dates back to 1857, and its clinical relevance was established upon its identification as a core component of essential biological molecules like heme and chlorophyll. scitechnol.com The versatility of the pyrrole scaffold has made it a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov

The significance of pyrroles extends beyond medicine into various industries such as agriculture, dyes, and materials science. scitechnol.com In drug development, the pyrrole nucleus is often used as a pharmacophore, a molecular feature responsible for a drug's biological activity. nih.govnih.gov Medicinal chemists continuously explore the synthesis of novel pyrrole-based molecules, optimizing their properties through structural modifications to develop new chemical entities for various therapeutic applications. nih.govscitechnol.com The ability of the pyrrole moiety to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity further enhances its value as a scaffold in designing safer and more potent drugs. nih.gov

Contextualizing Benzyl (B1604629) 3-methyl-1H-pyrrole-2-carboxylate as a Substituted Pyrrole-2-carboxylate Derivative

Benzyl 3-methyl-1H-pyrrole-2-carboxylate belongs to the class of substituted pyrrole-2-carboxylate derivatives. This classification is based on its distinct molecular architecture, which features a central pyrrole ring functionalized at specific positions. The structure consists of:

A pyrrole ring , which is the core heterocyclic structure.

A benzyl carboxylate group (-COOCH₂C₆H₅) at the C2 position of the pyrrole ring. The ester linkage to a benzyl group is a common strategy in medicinal chemistry.

A methyl group (-CH₃) at the C3 position, which adds to the substitution pattern.

A hydrogen atom on the nitrogen (N1 position), denoted by the 1H in the name.

This specific arrangement of substituents on the pyrrole core defines its chemical identity and influences its physicochemical properties and potential reactivity. While direct research on this compound is not extensively documented in publicly available literature, its structure can be compared to other well-studied pyrrole derivatives such as Benzyl 1H-pyrrole-2-carboxylate bldpharm.com and various N-protected 2-arylpyrroles. mdpi.comresearchgate.net The synthesis and properties of such analogs provide a framework for understanding the chemical nature of the title compound.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol biosynth.com |

| IUPAC Name | This compound |

| Structure | A pyrrole ring substituted with a benzyl carboxylate at position 2 and a methyl group at position 3. |

Note: Experimental data for this specific compound is limited; values are based on its chemical structure and data for similar compounds.

Overview of Current Research Trajectories for Pyrrole-2-Carboxylate Systems

Research involving pyrrole-2-carboxylate systems is active and follows several key trajectories, primarily focused on synthesis and biological evaluation.

Novel Synthesis Methods: Chemists are continuously developing new and efficient protocols for synthesizing substituted pyrrole-2-carboxylates. researchgate.net This includes one-pot syntheses from simpler starting materials like β-nitroacrylates and primary amines, often employing heterogeneous catalysts to ensure environmentally friendly conditions. researchgate.net Research also focuses on creating functionalized pyrroles that can serve as precursors for more complex molecules. mdpi.comresearchgate.net

Medicinal Chemistry and Drug Discovery: A significant area of research is the exploration of pyrrole-2-carboxylate derivatives as potential therapeutic agents. For instance, pyrrole-2-carboxamides have been designed and evaluated as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for developing new treatments for drug-resistant tuberculosis. nih.gov Structure-activity relationship (SAR) studies are integral to this research, aiming to optimize the anti-TB activity and reduce cytotoxicity by modifying substituents on the pyrrole ring. nih.gov Similarly, other pyrrole-2-carboxylate derivatives have been screened for antibacterial activity against Mycobacterium tuberculosis, with some compounds showing promising minimum inhibitory concentration (MIC) values. nih.gov

Intermediate for Complex Molecules: Pyrrole-2-carboxylates and related derivatives like pyrrole-2-carboxaldehydes serve as valuable intermediates in the synthesis of natural products and other biologically important molecules. rsc.orgmdpi.com Their functional groups allow for further chemical transformations, making them versatile building blocks in organic synthesis.

Scope and Objectives of Focused Academic Research on the Compound

While extensive studies specifically targeting this compound are not prominent, a focused academic research plan for this compound would logically encompass the following objectives:

Development of Synthetic Routes: A primary goal would be to establish an efficient and high-yield synthesis for this compound. This would likely involve investigating multi-step reaction sequences and optimizing conditions, drawing inspiration from established methods for similar pyrrole derivatives. uctm.edu

Structural and Spectroscopic Characterization: A crucial objective is the unambiguous confirmation of the compound's structure. This involves detailed analysis using modern spectroscopic techniques.

Table 2: Expected Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to the protons on the pyrrole ring, the methyl group, the benzylic CH₂ group, and the aromatic protons of the benzyl group. mdpi.commdpi.com |

| ¹³C-NMR | Distinct signals for each carbon atom, including the carbonyl carbon of the ester, carbons of the pyrrole and benzene (B151609) rings, and the methyl carbon. mdpi.commdpi.com |

| IR Spectroscopy | Characteristic absorption bands for the N-H bond, C=O (ester) bond, and C-H bonds (aromatic and aliphatic). mdpi.comacgpubs.org |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern to confirm the molecular formula. mdpi.com |

Investigation of Chemical Reactivity: Research would explore the reactivity of the compound, for instance, reactions involving the N-H proton, the ester group (e.g., hydrolysis or amidation), or electrophilic substitution on the pyrrole ring.

Screening for Biological Activity: Given the broad biological potential of the pyrrole scaffold, a key objective would be to screen this compound for various biological activities. nih.govnih.gov Based on the activities of related compounds, initial screening would likely focus on antibacterial (especially against tuberculosis) nih.govnih.gov, antifungal, and anticancer properties.

This structured approach would systematically elucidate the chemical and potential pharmacological profile of this compound, contributing valuable knowledge to the field of medicinal and synthetic heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-7-8-14-12(10)13(15)16-9-11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBUMBKULFRFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449269 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3284-46-6 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Benzyl 3 Methyl 1h Pyrrole 2 Carboxylate and Analogues

Direct Esterification and Transesterification Approaches for Pyrrole-2-Carboxylates

The final step in the synthesis of a target ester like Benzyl (B1604629) 3-methyl-1H-pyrrole-2-carboxylate often involves the formation of the ester group. This can be achieved through direct esterification of the corresponding carboxylic acid or by transesterification from a different ester, typically a methyl or ethyl ester.

Transesterification is the conversion of one ester to another by exchanging the alkoxy group and can be conducted under acidic or basic conditions. masterorganicchemistry.com A particularly mild and efficient method for this transformation is enzymatic catalysis. For instance, a series of pyrrole (B145914) esters have been synthesized via transesterification from methyl 1H-pyrrole-2-carboxylate using Novozym 435, an immobilized lipase (B570770), with various alcohols. nih.govnih.govresearchgate.net The reaction with benzyl alcohol to produce benzyl 1H-pyrrole-2-carboxylate proceeds in high yield. nih.gov Key parameters such as the type of lipase, solvent, reaction time, and temperature are optimized to maximize conversion. nih.govnih.gov For example, Novozym 435 was found to be more efficient than other lipases like Lipozyme TLIM and CRL for the synthesis of benzyl 1H-pyrrole-2-carboxylate. nih.gov The yield of this enzymatic transesterification improves significantly with the addition of molecular sieves, which remove water from the reaction medium. nih.gov

Alternative approaches include iron-catalyzed reactions where pyrroles react with carbon tetrachloride and an alcohol to form the corresponding alkyl 1H-pyrrole-2-carboxylate in quantitative yield. researchgate.net Microwave-assisted transesterification has also been explored as a sustainable method for pyrrole synthesis. researchgate.net

Table 1: Optimization of Enzymatic Transesterification for Benzyl 1H-pyrrole-2-carboxylate Data derived from studies on the synthesis of pyrrole esters using Novozym 435. nih.gov

| Parameter | Condition | Result/Yield | Reference |

|---|---|---|---|

| Lipase Type | Novozym 435 | 46% yield (in toluene) | nih.gov |

| Lipase Type | Lipozyme TLIM | <3% yield | nih.gov |

| Reaction Time | 24 hours | 61% conversion | nih.gov |

| Molecular Sieves | 1.0 g | Conversion increased from 22% to 61% | nih.gov |

| Substrate Molar Ratio (Ester:Alcohol) | 2:5 | 22% yield | nih.gov |

Pyrrole Ring Formation Reactions Leading to 1H-Pyrrole-2-carboxylate Scaffolds

The construction of the core pyrrole ring is a fundamental aspect of synthesizing complex derivatives. Several classic and modern named reactions are employed to build the 1H-pyrrole-2-carboxylate scaffold from acyclic precursors.

Condensation reactions are a cornerstone of pyrrole synthesis, with several methods being widely used.

Paal-Knorr Synthesis : This is one of the most straightforward and efficient routes, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, often under neutral or weakly acidic conditions. pharmaguideline.comrgmcet.edu.inorganic-chemistry.orgalfa-chemistry.com The reaction typically proceeds with good yields and is applicable to a wide range of substrates. rgmcet.edu.inalfa-chemistry.com However, traditional methods can require harsh conditions like prolonged heating. rgmcet.edu.in Modern variations have been developed to address these limitations. nih.govresearchgate.net

Hantzsch Pyrrole Synthesis : This method involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.orgatamanchemicals.comthieme-connect.com It is a versatile reaction for producing highly substituted pyrroles, which are valuable in medicinal chemistry. wikipedia.org Despite its utility, the Hantzsch synthesis has been considered less developed compared to other classical methods. thieme-connect.com

Knorr Pyrrole Synthesis : A widely utilized method that involves the condensation of an α-amino ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. atamanchemicals.compharmaguideline.com This reaction is instrumental in producing pyrroles with specific substitution patterns, including those with carboxylate groups. researchgate.net

Cycloaddition reactions provide a powerful and convergent approach to substituted pyrroles.

Van Leusen Pyrrole Synthesis : This reaction involves a [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene, such as an enone, in the presence of a base. atamanchemicals.comnih.govmdpi.com The reaction proceeds via a Michael addition, followed by a 5-endo cyclization and subsequent elimination of the tosyl group to form the aromatic pyrrole ring. atamanchemicals.com This method is highly effective for preparing pyrroles that are unsubstituted at the C2 and C5 positions. mdpi.com Mechanochemical variations of the Van Leusen synthesis have also been developed. acs.org

Münchnone Cycloaddition : The reaction between münchnones (mesoionic oxazolium-5-olates) and alkynes is a well-established method for synthesizing polysubstituted pyrroles. wikipedia.org The mechanism involves a 1,3-dipolar cycloaddition, which is then followed by a retro-Diels-Alder reaction that extrudes carbon dioxide to yield the final pyrrole product. wikipedia.org This strategy allows for the creation of complex pyrrole structures from readily available starting materials.

Functional Group Transformations on Precursor Pyrroles for Target Compound Synthesis

Once a pyrrole-2-carboxylate scaffold is obtained, further modifications are often necessary to arrive at the final target molecule. These transformations include the introduction of substituents like benzyl and methyl groups at specific positions on the pyrrole ring.

The benzyl group can be introduced onto either the nitrogen or a carbon atom of the pyrrole ring. N-benzylation is a common strategy, often used for protection, which can enhance the stability of the electron-rich pyrrole ring. nih.gov

The NH proton of pyrrole is moderately acidic and can be removed by a strong base, such as sodium hydride or butyllithium, to form a pyrrolide anion. wikipedia.org This nucleophilic species can then react with an electrophile like benzyl bromide. The regioselectivity of the reaction (N- vs. C-alkylation) is influenced by the reaction conditions; ionic nitrogen-metal bonds and solvating solvents typically favor N-alkylation. wikipedia.org A direct example is the N-benzylation of methyl 2-pyrrolecarboxylate, which upon hydrolysis yields 1-benzyl-2-pyrrolecarboxylic acid. cdnsciencepub.com Various methods for synthesizing N-benzyl-1H-pyrroles have been reported, including cascade reactions involving Fischer carbenes. rsc.orgnih.gov

Introducing a methyl group at a specific position, such as C3 in the target compound, requires regioselective methylation strategies. Similar to benzylation, methylation can occur on the nitrogen or carbon atoms. N-methylation can be achieved by treating a deprotonated pyrrole with an electrophile like iodomethane. wikipedia.org

C-methylation is more complex and often relies on the directing effects of existing substituents or the use of specific reagents. For instance, the synthesis of a 2-iodo-3-methyl-4-(...)-pyrrole has been developed as a precursor for the C ring of chlorophylls, showcasing a route to a C3-methylated pyrrole. nih.gov Enzymatic approaches have also been explored; the methyl transferase PsmD has been shown to perform stereoselective C3-methylation on indole (B1671886) derivatives, suggesting potential for similar enzymatic transformations on pyrrole substrates. nih.gov In some cases, replacing a hydrogen on the pyrrole ring with a methyl group has been noted as a synthetic modification in structure-activity relationship studies. nih.gov

Chemo- and Regioselectivity Considerations in the Synthesis of Benzyl 3-methyl-1H-pyrrole-2-carboxylate

The synthesis of highly functionalized pyrroles often presents challenges in achieving the desired regioselectivity, as many classical methods can yield mixtures of isomers, leading to low yields of the target compound. epa.gov For a molecule like this compound, with substituents at the 1 (N), 2, and 3 positions, controlling the placement of the benzyl ester and the methyl group is paramount.

Key challenges and strategies in controlling selectivity include:

Controlling Regioselectivity: The ability to direct substituents to specific positions on the pyrrole ring is a persistent challenge in pyrrole synthesis. numberanalytics.com

Starting Material Control: The structure of the starting materials is a critical determinant of the final substitution pattern. Classical methods like the Knorr pyrrole synthesis, which involves the condensation of an α-aminoketone and a β-ketoester, exemplify this principle. numberanalytics.comtandfonline.com The regiochemical outcome is dictated by the specific reactants chosen. For instance, the condensation of asymmetric β-diketones with ethyl α-oximinoacetoacetate in the presence of zinc dust can lead to specific pyrrole isomers, with steric effects of the diketone's substituents influencing the selectivity. tandfonline.com

Reaction Conditions: The chemo- and regioselectivity of pyrrole formation can be highly dependent on the reaction conditions. In reactions involving polyfunctional pyrroles, selective transformations can be achieved by carefully choosing reagents and conditions. For example, the reaction of 3,5-dichloropyrrole-2,4-dicarboxaldehydes with potassium permanganate (B83412) results in the regioselective oxidation of the formyl group at the C2 position. researchgate.net Similarly, reacting the same starting material with one equivalent of a triphenylphosphorane leads to a Wittig reaction selectively at the 2-formyl group. researchgate.net

N-Substitution Selectivity: The substitution at the nitrogen atom of the pyrrole ring can also be controlled. In ionic liquids, a highly regioselective N-substitution of pyrrole can be achieved with alkyl halides, sulfonyl chlorides, and benzoyl chloride. organic-chemistry.org

The table below summarizes how different synthetic approaches can influence the regioselectivity in the synthesis of substituted pyrroles, a key consideration for producing specific analogues of this compound.

| Synthetic Method | Reactants | Selectivity Principle | Outcome | Reference(s) |

| Knorr Pyrrole Synthesis | α-Aminoketones and β-Dicarbonyls | The reaction pathway is directed by the inherent reactivity of the starting materials. | Forms specific pyrrole-2-carboxylates. Steric effects can direct the regioselectivity when using asymmetric dicarbonyls. | tandfonline.comrsc.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds and primary amines | Condensation reaction to form N-substituted pyrroles. | One of the most common methods for synthesizing various N-substituted pyrroles. nih.gov | nih.govnih.gov |

| Selective Functionalization | Polyfunctional pyrroles (e.g., di-chloro-di-formyl-pyrroles) | Choice of reagent and stoichiometry dictates which functional group reacts. | Regioselective oxidation or Wittig reaction at the C2-formyl position. researchgate.net | researchgate.net |

| N-Alkylation | Pyrrole and electrophiles (e.g., alkyl halides) | Use of specific solvents like ionic liquids can enhance regioselectivity. | Highly regioselective N-substitution. | organic-chemistry.org |

Development of Novel Synthetic Routes and Reaction Conditions for Pyrrole-2-Carboxylate Esters

The importance of pyrrole-containing compounds has driven the development of numerous new synthetic methods beyond the classical approaches. nih.govbenthamdirect.com These modern techniques often offer improved yields, milder reaction conditions, and greater functional group tolerance, which are crucial for the synthesis of complex molecules like this compound and its analogues. benthamdirect.com

Transition Metal Catalysis:

Transition metals have emerged as powerful catalysts for pyrrole synthesis. nih.gov

Palladium Catalysis: Palladium-catalyzed three-component reactions of alkyne esters, amines, and alkenes have been developed to efficiently produce 2,3,4-trisubstituted pyrroles. nih.gov Additionally, palladium/norbornene co-catalyzed C-H alkylation provides a route to 2-alkyl-1H-pyrroles from electron-deficient pyrroles and primary alkyl bromides. organic-chemistry.org

Gold Catalysis: Gold catalysts have been used in cascade hydroamination/cyclization reactions of α-amino ketones with alkynes to afford substituted pyrroles with high regioselectivity. organic-chemistry.org A dual gold/silver catalytic system can be used to synthesize substituted pyrroles from enyne sulfonamides. nih.gov

Copper Catalysis: Copper hydride (CuH)-catalyzed coupling of enynes and nitriles provides a highly regioselective route to polysubstituted N-H pyrroles. organic-chemistry.org Copper iodide has also been shown to catalyze the synthesis of polysubstituted pyrroles with high regioselectivity under mild conditions. organic-chemistry.org

Enzymatic Synthesis:

Biocatalysis offers a green and efficient alternative for the synthesis of pyrrole esters.

Novozym 435, an immobilized lipase, has been effectively used to catalyze the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols, including benzyl alcohol, to produce the corresponding esters. nih.gov In a model reaction between methyl 1H-pyrrole-2-carboxylate and benzyl alcohol, Novozym 435 showed significantly higher activity compared to other lipases like Lipozyme TLIM and CRL. nih.gov The yield of this enzymatic reaction can be optimized by adjusting parameters such as the substrate molar ratio, amount of molecular sieves (to remove water), and biocatalyst load. nih.gov

Other Novel Methodologies:

Domino Reactions: Chemodivergent synthesis of tri-substituted pyrroles can be achieved through domino reactions of 2H-azirines and acetone (B3395972) under basic conditions. organic-chemistry.org

Intramolecular Cyclization: Structurally diverse pyrroles can be synthesized in high yields through the base-mediated intramolecular cyclization of N-propargylamines, a method that tolerates a variety of functional groups. organic-chemistry.org

Knorr-Type Reductive Condensation: A regioselective formation of ethyl pyrrole-2-carboxylates can be accomplished through the reductive condensation of enaminones and ethyl oximinoacetoacetate. researchgate.net

Synthesis from Thionoesters: A Knorr-type approach can be used to synthesize 2-thionoester pyrroles, which can then be reduced in a single step to the corresponding 2-formyl pyrroles, bypassing several steps typically required when starting from Knorr-type 2-carboxylate pyrroles. rsc.org

The table below highlights some of the novel synthetic routes developed for pyrrole-2-carboxylate esters and related structures.

| Methodology | Catalyst/Reagent | Key Features | Product Type | Reference(s) |

| Enzymatic Transesterification | Novozym 435 (Lipase) | Green chemistry, mild conditions, high catalyst efficiency. | Pyrrole-2-carboxylate esters. | nih.gov |

| Palladium-Catalyzed C-H Alkylation | Pd/Norbornene | Direct functionalization of the pyrrole C-H bond. | 2-Alkyl-1H-pyrroles. | organic-chemistry.org |

| Gold-Catalyzed Cyclization | Gold (Au) catalyst | Cascade reaction, high regioselectivity, wide functional group tolerance. | Substituted pyrroles. | organic-chemistry.org |

| Copper-Catalyzed Coupling | Copper Hydride (CuH) | Reductive coupling and subsequent cyclization in one pot. | Polysubstituted N-H pyrroles. | organic-chemistry.org |

| Reductive Condensation | Zinc/Acetic Acid | Regioselective cyclization under Knorr-type conditions. | Ethyl pyrrole-2-carboxylates. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Benzyl 3 Methyl 1h Pyrrole 2 Carboxylate

Reactivity of the Pyrrole (B145914) Ring System in the Compound

The pyrrole ring is an aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophilic attack. This heightened reactivity is a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the ring, increasing its electron density.

Pyrroles readily undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation. onlineorganicchemistrytutor.com The substitution pattern is highly regioselective, with a strong preference for attack at the C2 (α) position. This preference is attributed to the greater stability of the carbocation intermediate formed during the reaction. Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C3 (β) position results in a less stable intermediate with only two resonance contributors. onlineorganicchemistrytutor.comyoutube.comyoutube.com

In the case of Benzyl (B1604629) 3-methyl-1H-pyrrole-2-carboxylate, the presence of the methyl group at the 3-position and the bulky benzyl carboxylate group at the 2-position sterically hinders direct electrophilic attack at these positions. Therefore, electrophilic substitution would be expected to occur at the unsubstituted C4 or C5 positions. The electronic effect of the ester group, being electron-withdrawing, would further deactivate the ring towards electrophilic attack compared to an unsubstituted pyrrole.

While the electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, nucleophilic attack on the ring itself is generally unfavorable unless the ring is substituted with strong electron-withdrawing groups. However, the ester carbonyl carbon of Benzyl 3-methyl-1H-pyrrole-2-carboxylate is an electrophilic center and is susceptible to nucleophilic attack. This can lead to reactions such as hydrolysis, transesterification, and amidation, which are discussed in more detail in the following sections.

Recent research has also explored direct nucleophilic attack and cyclization reactions to synthesize complex heterocyclic systems. nih.gov

Reactivity of the Benzyl Ester Functional Group

The benzyl ester group in this compound is a key site for chemical modification and derivatization. Its reactivity is characteristic of carboxylic acid esters, but with the added feature of the benzyl group, which can be cleaved under specific conditions.

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the carboxylic acid (3-methyl-1H-pyrrole-2-carboxylic acid) and benzyl alcohol.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is typically an irreversible process as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. Studies have shown that treatment of pyrrole-2-carboxylates with a base can lead to hydrolysis and subsequent decarboxylation. rsc.org

The hydrolysis of a related compound, methyl 4-bromo-1H-pyrrole-2-carboxylate, to 4-bromo-1H-pyrrole-2-carboxylic acid is a key step in the synthesis of more complex molecules. nih.gov

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by acids or bases, or by enzymes such as lipases. For example, the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol, catalyzed by Novozym 435, has been investigated to produce benzyl 1H-pyrrole-2-carboxylate. nih.govresearchgate.net A variety of catalysts, including zinc clusters and N-heterocyclic carbenes, can promote transesterification reactions under mild conditions. organic-chemistry.org

Amidation involves the reaction of the ester with an amine to form an amide. This reaction is often facilitated by converting the carboxylic acid (obtained from hydrolysis) into a more reactive species, such as an acid chloride or by using coupling agents. For instance, the synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid was achieved through an amide coupling reaction between the corresponding carboxylic acid and benzylamine (B48309) using TBTU as a coupling reagent. mdpi.com The synthesis of pyrrole-2-carboxamides is of significant interest due to their wide range of pharmacological activities. nih.gov A non-traditional approach for the synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and amines has also been reported, which proceeds via a pyrrole acyl radical intermediate. rsc.org

Thionation is a reaction that converts a carbonyl group (C=O) into a thiocarbonyl group (C=S). Lawesson's reagent is a commonly used thionating agent for this purpose. researchgate.netencyclopedia.pub The reaction of 2-pyrrole carboxylates with Lawesson's reagent at elevated temperatures can yield the corresponding thionoesters. rsc.orgrsc.org These thionoesters are valuable intermediates; for example, they can be reduced to 2-formyl pyrroles, which are important building blocks in the synthesis of porphyrins and BODIPY dyes. rsc.orgresearchgate.net Interestingly, the thionation of 2-pyrrole carboxylates with Lawesson's reagent can also lead to the formation of a novel pyrrole annulated with a (1,3,2)-thiazaphospholidine unit. rsc.orgrsc.org

Reactions Involving the Benzyl Substituent (e.g., Debenzylation Strategies)

The benzyl group in this compound serves as a common protecting group for the carboxylic acid functionality. Its removal, or debenzylation, is a crucial step in the synthesis of various pyrrole derivatives. The most prevalent method for this transformation is catalytic hydrogenolysis. acsgcipr.orgacsgcipr.org This reaction typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. acsgcipr.org

Common hydrogen donors for catalytic transfer hydrogenation include formic acid and 1,4-cyclohexadiene. acsgcipr.org The general mechanism involves the adsorption of both the benzyl ester and the hydrogen donor onto the surface of the palladium catalyst, leading to the cleavage of the benzylic C-O bond and the formation of the corresponding carboxylic acid and toluene (B28343). acsgcipr.org

While this method is widely applicable, the efficiency of debenzylation can be influenced by the specific substrate and reaction conditions. For instance, studies on other heterocyclic systems have shown that the choice of catalyst and solvent can be critical for achieving high yields and selectivity. In some cases, sterically hindered benzyl ethers have proven resistant to standard hydrogenolysis conditions with palladium catalysts. researchgate.net Alternative methods, such as using N-bromosuccinimide and light in the presence of aqueous calcium carbonate, have been developed for such challenging substrates. researchgate.net Another approach for the deprotection of benzyl esters involves the use of nickel boride in methanol (B129727) at ambient temperature, which has been shown to be chemoselective, leaving other ester groups and benzyl ethers unaffected. organic-chemistry.org

Visible-light-mediated oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also emerged as a mild and selective method, compatible with a range of sensitive functional groups. mpg.deacs.org

Table 1: Comparison of Debenzylation Methods for Benzyl Esters and Ethers

| Method | Catalyst/Reagent | Hydrogen Donor/Conditions | Substrate Scope | Key Features & Limitations | Citation |

| Catalytic Hydrogenolysis | Pd/C, Pd(OH)₂/C | H₂ gas | Broad (benzyl esters, ethers, carbamates) | Efficient, but can be slow for hindered substrates; may affect other reducible groups. | acsgcipr.orgresearchgate.net |

| Catalytic Transfer Hydrogenation | Pd/C | Formic acid, 1,4-Cyclohexadiene | Broad (benzyl esters, ethers) | Avoids handling of H₂ gas; formic acid can sometimes require higher catalyst loading. | acsgcipr.orgresearchgate.net |

| Nickel Boride | NiCl₂·6H₂O, NaBH₄ | Methanol | Benzyl esters | Chemoselective; does not affect other ester types or benzyl ethers. | organic-chemistry.org |

| Photochemical Bromination | N-Bromosuccinimide (NBS), light | Aqueous CaCO₃ | Sterically hindered benzyl ethers | Effective for substrates resistant to hydrogenolysis. | researchgate.net |

| Oxidative Debenzylation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Visible light | Benzyl ethers | Mild and selective; compatible with azides, alkenes, and alkynes. | mpg.deacs.org |

Influence of the 3-Methyl Substituent on Reaction Pathways and Selectivity

The presence of the 3-methyl group on the pyrrole ring in this compound can exert both electronic and steric effects on its reactivity. Electronically, the methyl group is weakly electron-donating, which can influence the electron density of the pyrrole ring. Computational studies on substituted pyrroles have indicated that substituents at the C3 position have a more significant classical substituent effect compared to those at the N-position. researchgate.net This increased electron density could potentially affect the reactivity of the pyrrole ring itself in electrophilic substitution reactions, though its direct impact on the debenzylation of the ester at the 2-position is less direct.

From a steric perspective, the 3-methyl group is positioned adjacent to the benzyl carboxylate group. This proximity could hinder the approach of bulky reagents or the binding of the molecule to a catalyst surface. In the context of catalytic hydrogenation, this steric hindrance might affect the rate of debenzylation. For instance, in the synthesis of substituted pyrazoles, electron-withdrawing groups at the C4 position were found to facilitate Pd-catalyzed C-H functionalization by making the pyrazole (B372694) ring less basic and the C-H bond more acidic. nih.govresearchgate.net While the methyl group is electron-donating, its steric bulk could play a more dominant role in reactions involving the adjacent ester group.

Computational studies on related heterocyclic systems, such as thiophene-2-carboxylic acid derivatives, have shown that substituents can influence the preferred conformation and the energy of the lowest unoccupied molecular orbital (LUMO), which in turn affects reactivity towards nucleophiles. nih.govresearchgate.net A similar effect can be anticipated for this compound, where the 3-methyl group could influence the orientation of the benzyl carboxylate group and its susceptibility to cleavage.

Detailed Mechanistic Studies of Reactions involving this compound

Detailed mechanistic studies specifically for reactions of this compound are not extensively reported in the literature. However, the mechanism of the most common reaction, debenzylation via catalytic hydrogenolysis, can be inferred from studies on analogous systems.

The generally accepted mechanism for the hydrogenolysis of benzyl esters on a palladium surface involves several key steps: acsgcipr.orgacsgcipr.org

Adsorption: Both the benzyl ester substrate and the hydrogen molecules (or hydrogen donor) are adsorbed onto the active sites of the palladium catalyst.

Dissociative Chemisorption of Hydrogen: The H-H bond of molecular hydrogen is cleaved, and hydrogen atoms bind to the palladium surface.

C-O Bond Cleavage: The benzyl C-O bond of the ester is cleaved. Computational studies on the debenzylation of benzyl ethers suggest that the transition state involves a significant build-up of positive charge on the benzylic carbon. researchgate.net

Product Formation: The resulting carboxylic acid and toluene are formed.

Desorption: The products desorb from the catalyst surface, freeing up the active sites for further reaction.

The rate and selectivity of this process can be influenced by several factors. Catalyst poisoning by sulfur-containing compounds or molecules with lone pairs on phosphorus or nitrogen can occur. acsgcipr.org In the case of this compound, the nitrogen atom of the pyrrole ring could potentially interact with the catalyst surface, although the presence of the bulky benzyl ester and the adjacent methyl group might modulate this interaction.

For oxidative debenzylation methods, the mechanism is fundamentally different. For example, visible-light-mediated debenzylation with DDQ proceeds via a photo-oxidative pathway, where the benzyl ether is oxidized to a hemiacetal which is then hydrolyzed. mpg.deacs.org

Table 2: Mechanistic Overview of Debenzylation Reactions

| Reaction Type | Key Mechanistic Steps | Intermediates/Transition States | Influencing Factors | Citation |

| Catalytic Hydrogenolysis | Adsorption of substrate and H₂; Dissociative chemisorption of H₂; C-O bond cleavage; Product formation and desorption. | Surface-bound species; Transition state with partial positive charge on benzylic carbon. | Catalyst type, solvent, hydrogen pressure, presence of poisons (S, P, N compounds). | acsgcipr.orgacsgcipr.orgresearchgate.net |

| Oxidative Debenzylation (with DDQ) | Photoexcitation of DDQ; Electron transfer from benzyl ether; Formation of a radical cation; Nucleophilic attack by water; Formation of a hemiacetal; Hydrolysis. | Radical cations, hemiacetals. | Light intensity, oxidant concentration, presence of water. | mpg.deacs.org |

Structural Elucidation and Conformational Analysis of Benzyl 3 Methyl 1h Pyrrole 2 Carboxylate

Spectroscopic Characterization Techniques for Structural Assignment

Spectroscopic techniques are fundamental to confirming the molecular identity of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy defines the carbon-hydrogen framework, Infrared (IR) and Raman spectroscopy identify the functional groups present through their vibrational modes, and Mass Spectrometry (MS) confirms the molecular weight and provides insight into the molecule's fragmentation patterns.

NMR spectroscopy is a powerful tool for mapping the atomic connectivity within a molecule. For Benzyl (B1604629) 3-methyl-1H-pyrrole-2-carboxylate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

In the ¹H NMR spectrum, distinct signals are expected for each unique proton environment. The methyl group (3-CH₃) typically appears as a singlet in the upfield region. The two protons on the pyrrole (B145914) ring (H4 and H5) would present as doublets, with their coupling constant revealing their adjacent relationship. The benzylic methylene (B1212753) protons (-CH₂Ph) would resonate as a singlet, while the five protons of the phenyl ring would appear as a multiplet in the aromatic region. A broad singlet corresponding to the pyrrole N-H proton is also anticipated, which is often exchangeable with D₂O. mdpi.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. Key resonances include those for the methyl carbon, the four unique carbons of the pyrrole ring, the benzylic methylene carbon, the carbons of the phenyl ring, and the carbonyl carbon (C=O) of the ester group, which typically appears significantly downfield. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl 3-methyl-1H-pyrrole-2-carboxylate Data are predicted based on analysis of structurally similar compounds like (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate. mdpi.com

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| Pyrrole-NH | ~9.0-10.0 | br s | - |

| Phenyl-H | ~7.30-7.45 | m | 127.9 - 128.5 |

| Pyrrole-H4 | ~6.10 | d | ~107.0 |

| Pyrrole-H5 | ~6.90 | d | ~117.0 |

| -CH₂-Ph | ~5.30 | s | ~66.0 |

| 3-CH₃ | ~2.30 | s | ~12.0 |

| C=O | - | - | ~161.5 |

| Pyrrole-C2 | - | - | ~121.0 |

| Pyrrole-C3 | - | - | ~125.0 |

| Phenyl-C (ipso) | - | - | ~136.0 |

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. A prominent, sharp band around 1680-1700 cm⁻¹ corresponds to the C=O stretching vibration of the ester functional group. mdpi.com A broad band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching of the pyrrole ring. The C-O stretching of the ester will be visible in the 1200-1300 cm⁻¹ range. Aromatic C-H stretching vibrations from the benzyl group are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. mdpi.commdpi.com

Raman spectroscopy provides complementary data. While IR spectroscopy is more sensitive to polar bonds, Raman is effective for non-polar, symmetric bonds, offering a more complete vibrational profile of the molecule. nih.gov

Table 2: Key IR Absorption Bands for this compound Frequencies are based on data from analogous pyrrole ester compounds. mdpi.commdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Pyrrole Ring | 3300 - 3400 (broad) |

| Aromatic C-H Stretch | Phenyl Ring | 3030 - 3100 |

| Aliphatic C-H Stretch | Methyl, Methylene | 2900 - 3000 |

| C=O Stretch | Ester Carbonyl | 1680 - 1700 (strong) |

| C=C Stretch | Pyrrole & Phenyl Rings | 1450 - 1600 |

| C-O Stretch | Ester Linkage | 1200 - 1300 |

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₃NO₂), the calculated monoisotopic mass is 215.0946 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. mdpi.com

Under electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern. A primary and often abundant fragment corresponds to the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzyl group. Other significant fragmentation pathways could include the loss of the entire benzyloxy group to form a pyrrole acylium ion or cleavage of the ester bond, providing further confirmation of the molecular structure. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While spectroscopic methods define molecular structure, X-ray crystallography provides an unparalleled view of the molecule's three-dimensional arrangement in the solid state, including conformational details and the network of intermolecular interactions that dictate the crystal packing. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures allows for a robust prediction of its solid-state characteristics. nih.govnih.gov

Table 3: Predicted Dihedral Angles in the Solid-State Conformation of this compound Predictions are based on crystallographic data from substituted pyrrole derivatives. nih.govnih.gov

| Atoms Defining Dihedral Angle | Description | Predicted Angle (°) |

| C3-C2-C(O)-O | Twist of the carboxylate group relative to the pyrrole ring | 20 - 30 |

| C2-C(O)-O-CH₂ | Orientation of the benzyl group relative to the ester plane | Variable |

| C(O)-O-CH₂-C(ipso) | Twist of the phenyl ring relative to the C-O-C bond | Variable, often near 90 |

In the crystal lattice, molecules of this compound are expected to arrange themselves in an ordered, repeating pattern stabilized by intermolecular forces. The most significant of these is the hydrogen bond. The N-H group of the pyrrole ring is a classic hydrogen bond donor. It will likely form a hydrogen bond with the carbonyl oxygen (C=O) of the ester group on an adjacent molecule. nih.gov This N-H···O=C interaction is a common and robust motif in the crystal structures of related pyrrole derivatives. nih.gov These hydrogen bonds can link molecules into one-dimensional chains or form dimeric pairs, which then pack together to build the full three-dimensional crystal structure. nih.gov

Conformational Dynamics and Preferred Orientations in Solution

Theoretical and experimental studies on similar pyrrole-2-carboxylates indicate that the carbonyl group generally prefers to be in the same plane as the pyrrole ring to maximize conjugation. researchgate.net This gives rise to two principal planar conformers: s-cis (or syn) and s-trans (or anti). In the s-cis conformation, the carbonyl oxygen is on the same side of the C2-C(carbonyl) bond as the pyrrole nitrogen atom. In the s-trans conformation, it is on the opposite side.

For many 2-substituted pyrroles, the s-cis form is the preferred conformation in both solution and solid states. researchgate.net The stability of these conformers is governed by a balance of steric and electronic effects. The barrier to rotation between these forms for various pyrrol-2-yl carbonyl compounds can range from 7 to 16 kcal/mol, depending on the nature of other substituents on the pyrrole ring. researchgate.net

In the case of this compound, the presence of the methyl group at the C3 position introduces steric hindrance that can influence the equilibrium between the s-cis and s-trans conformers. Nuclear Overhauser Effect (NOE) spectroscopic studies are instrumental in determining the preferred orientation in solution. For instance, NOE studies on related formylated pyrrole-2-carboxylates have been successfully used to establish the orientation of substituent groups. lookchem.com Such experiments would clarify the through-space proximity between the benzyl group protons and the protons on the pyrrole ring, confirming the dominant conformation.

The orientation of the benzyl group itself also contributes to the conformational dynamics. X-ray crystal structures of related compounds, such as 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, show that the orientation of the phenyl ring relative to the pyrrole core can vary significantly, with torsion angles differing substantially even between two independent molecules in the same crystal. nih.gov This suggests that in solution, the benzyl group is likely to be conformationally mobile.

Aromaticity and Tautomerism Considerations within the Pyrrole-2-carboxylate Framework

The pyrrole ring is a classic example of a five-membered aromatic heterocycle. Its aromatic character arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from the nitrogen lone pair) across the ring, fulfilling Hückel's rule (4n+2 π electrons). wikipedia.org The resonance energy of pyrrole is significant, though more modest than that of benzene (B151609). wikipedia.org

The introduction of a carboxylate substituent at the C2 position, which is an electron-withdrawing group, influences the π-electron distribution and, consequently, the aromaticity of the pyrrole ring. Studies on pyrrol-2-yl carbonyl compounds show that the substitution can affect the aromaticity. researchgate.net Electron-donating substituents tend to slightly destabilize the ring system and decrease aromaticity, while electron-withdrawing groups can sometimes lead to an increase in the aromaticity of the pyrrole ring. researchgate.net

The aromaticity of the pyrrole ring in these systems can be quantitatively assessed using computational methods, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) indices. researchgate.netresearchgate.net These calculations provide a numerical value for the degree of π-electron delocalization.

Table 1: Theoretical Aromaticity Indices for Substituted Pyrroles

| Index | Description | Typical Values for Pyrroles |

|---|---|---|

| HOMA | Based on the deviation of bond lengths from an optimal aromatic value. A value of 1 indicates full aromaticity. | 0.7 - 0.9 |

| NICS(0) | The negative of the magnetic shielding computed at the ring center. More negative values indicate stronger aromaticity. | -10 to -15 ppm |

| NICS(1) | The NICS value calculated 1 Å above the plane of the ring, considered a better measure of π-electron aromaticity. | -12 to -18 ppm |

Note: These are typical values for substituted pyrroles and provide a reference for assessing the aromaticity of this compound. Data adapted from studies on related pyrrole carbonyls. researchgate.netresearchgate.net

Tautomerism is a key consideration for pyrrole derivatives. The most common tautomeric form is the 1H-pyrrole. However, other forms, such as 2H- and 3H-pyrroles, are possible. For this compound, the 1H-tautomer is overwhelmingly stable due to the preservation of the aromatic system. Protonation typically occurs at the C2 position to form the most stable pyrrolium cation, rather than at the nitrogen atom. wikipedia.org

Another level of tautomerism, known as imidic acid-amide tautomerism, could theoretically occur involving the carboxylate group, but this is highly unlikely for an ester. More relevant is the potential for keto-enol tautomerism if the molecule were to undergo reactions that introduce a hydroxyl group onto the ring. However, for the title compound itself, the dominant and essentially exclusive form is the 1H-pyrrole structure. Reactions such as the Barton-Zard synthesis proceed through steps that involve tautomerization to form the final stable aromatic pyrrole ring. wikipedia.org

Theoretical and Computational Chemistry Studies on Benzyl 3 Methyl 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are workhorses in this field, providing a balance between accuracy and computational cost.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For molecules with flexible parts, like the benzyl (B1604629) group in Benzyl 3-methyl-1H-pyrrole-2-carboxylate, multiple stable conformations may exist.

Both Hartree-Fock (HF) and Density Functional Theory (DFT) methods are employed for this purpose. mdpi.comresearchgate.net HF is an ab initio method that solves the Schrödinger equation approximately without empirical data, but it neglects electron correlation, which can affect accuracy. DFT methods, such as the popular B3LYP functional, incorporate electron correlation and generally provide results that are in better agreement with experimental data for a reasonable computational cost. escholarship.orgresearchgate.net

Studies on related pyrrole (B145914) esters and benzyl-containing compounds suggest that the pyrrole ring itself is largely planar. escholarship.orgresearchgate.net The primary conformational flexibility arises from the rotation around the C-O and O-CH₂ bonds of the ester linkage and the rotation of the benzyl group. The optimization process would identify the dihedral angles that lead to the lowest energy conformer, which is often stabilized by minimizing steric hindrance. For instance, DFT calculations on similar benzyl esters have been used to explore the conformational space and identify the most stable structures. researchgate.netnih.gov

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) (Note: This data is illustrative, based on typical values for substituted pyrrole esters.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 | 1.37 Å |

| C2-C3 | 1.42 Å | |

| C3-C4 | 1.38 Å | |

| C4-C5 | 1.43 Å | |

| C5-N1 | 1.38 Å | |

| C2-C(O) | 1.48 Å | |

| C(O)-O | 1.35 Å | |

| O-CH₂ | 1.45 Å | |

| Bond Angle | C5-N1-C2 | 109.5° |

| N1-C2-C3 | 108.0° | |

| C2-C(O)-O | 112.0° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. aimspress.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comaimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring system. researchgate.netresearchgate.net The LUMO, conversely, is likely distributed over the carboxylate group and the benzyl ring, which act as electron-accepting moieties. Computational studies on various pyrrole derivatives using DFT have shown that substitutions on the pyrrole ring can significantly tune the HOMO-LUMO energy levels and the gap. researchgate.net

Table 2: Predicted Frontier Orbital Energies (DFT/B3LYP) (Note: These values are representative for this class of compounds.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Gap (ΔE) | 4.90 eV |

Prediction of Spectroscopic Parameters (e.g., GIAO-NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

Vibrational Frequencies: Theoretical vibrational analysis based on DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies is obtained. These frequencies correspond to specific bond stretches, bends, and torsions. For a better match with experimental spectra, which are inherently anharmonic, these calculated frequencies are often scaled by an empirical factor or treated with more advanced methods like second-order vibrational perturbation theory (VPT2). researchgate.netacs.org Key vibrational modes for this compound would include the N-H stretch of the pyrrole ring (~3400-3500 cm⁻¹), the C=O stretch of the ester (~1700-1720 cm⁻¹), and various C-H and C-C stretches from the aromatic rings. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net The calculation determines the magnetic shielding tensor for each nucleus in the molecule. These values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield the chemical shifts. The predicted shifts are sensitive to the molecule's 3D structure, making them an excellent tool for conformational analysis.

Analysis of Intermolecular Interactions using Bader's "Atoms in Molecules" (AIM) Theory

Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a model that analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. wikipedia.orguni-rostock.de It identifies critical points in the electron density where the gradient of ρ is zero. A bond critical point (BCP) located between two nuclei signifies a chemical bond. ias.ac.in

The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. ias.ac.inresearchgate.net

Covalent bonds are characterized by high ρ(r) and a large negative value of ∇²ρ(r).

Closed-shell interactions , such as ionic bonds, hydrogen bonds, and van der Waals interactions, show smaller ρ(r) and positive values of ∇²ρ(r). researchgate.net

In a study of a related pyrrole derivative, AIM analysis was used to characterize dimer formation through N-H···O and C-H···O hydrogen bonds, confirming their existence and strength. researchgate.net For this compound, AIM could be used to analyze potential intramolecular hydrogen bonds and other non-covalent interactions that stabilize certain conformations, as well as intermolecular interactions in a crystal lattice.

Molecular Dynamics Simulations for Conformational Landscapes and Stability

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into the conformational landscape, flexibility, and stability of a molecule. nih.gov

For this compound, an MD simulation would reveal the dynamic behavior of the flexible benzyl and ester groups. researchgate.net By simulating the molecule in a solvent (like water or chloroform) at a given temperature, one can observe the transitions between different low-energy conformations. researchgate.netnih.gov This provides a more realistic picture of the molecule's behavior in solution than a static geometry optimization. The simulation can identify the most populated conformational states and the energy barriers for converting between them, offering a detailed understanding of the molecule's structural dynamics. researchgate.net

Reactive Site Prediction via Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Indices)

To predict which parts of a molecule are most likely to react, chemists use local reactivity descriptors derived from DFT. These tools help identify sites susceptible to electrophilic or nucleophilic attack.

Fukui Functions (f(r)) : The Fukui function measures the change in electron density at a particular point when an electron is added to or removed from the molecule. It helps identify the most reactive sites. researchgate.net

f⁺(r) indicates the reactivity towards a nucleophilic attack (where the molecule accepts an electron).

f⁻(r) indicates the reactivity towards an electrophilic attack (where the molecule donates an electron).

f⁰(r) indicates reactivity towards a radical attack .

Electrophilicity Index (ω) : This global descriptor, defined by Parr, measures the stabilization in energy when the system acquires additional electronic charge from the environment. It quantifies the electrophilic power of a molecule.

For this compound, calculations on similar pyrrole systems suggest that the nitrogen atom and specific carbons on the pyrrole ring would be the primary sites for electrophilic attack (highest f⁻ values). researchgate.net Conversely, the carbonyl carbon of the ester group and potentially carbons on the benzyl ring would be the most likely sites for nucleophilic attack (highest f⁺ values). researchgate.net

Table 3: Predicted Local Reactivity Descriptors (Note: This table indicates the most probable reactive sites based on the analysis of related structures.)

| Atom/Region | Fukui Function (f⁻) | Fukui Function (f⁺) | Predicted Reactivity |

|---|---|---|---|

| Pyrrole Ring (C4, C5) | High | Low | Site for Electrophilic Attack |

| Pyrrole N-H | Moderate | Low | Site for Electrophilic Attack/Deprotonation |

| Ester Carbonyl Carbon | Low | High | Site for Nucleophilic Attack |

Applications of Benzyl 3 Methyl 1h Pyrrole 2 Carboxylate in Advanced Organic Synthesis

Precursor in the Convergent Synthesis of Porphyrin Systems and Related Macrocycles

The synthesis of porphyrins and related macrocyclic compounds often relies on the step-by-step assembly from simpler monopyrrole units. nih.gov Benzyl (B1604629) 3-methyl-1H-pyrrole-2-carboxylate and similarly substituted pyrroles are crucial starting materials in these convergent synthetic strategies. The functional groups on the pyrrole (B145914) ring are instrumental in guiding the condensation reactions that form the larger tetrapyrrolic macrocycle.

Key Research Findings:

Controlled Assembly: The carboxylate group can be activated or transformed to facilitate linkage with other pyrrole units, while the methyl group influences the electronic properties and solubility of both the intermediate and the final porphyrin system.

Functionalization: Modifications introduced at the pyrrole precursor stage, such as varying substituent groups, can enhance the properties of the resulting porphyrin. nih.gov For instance, strategic functionalization can improve the solubility and amphiphilicity of photosensitizers used in photodynamic therapy. nih.gov

Catalyst Development: Amino-functionalized porphyrins, which can be synthesized from pyrrole precursors, have been investigated as a novel class of bifunctional catalysts for asymmetric organophotocatalysis. nih.gov

| Role in Porphyrin Synthesis | Description | Reference |

| Monopyrrole Precursor | Serves as a fundamental building block for the construction of the tetrapyrrolic porphyrin ring. | nih.gov |

| Property Modulation | Substituents on the pyrrole ring allow for tuning the physical and chemical properties of the final macrocycle, such as solubility. | nih.gov |

| Catalyst Synthesis | Used to build functionalized porphyrins that can act as catalysts in other chemical reactions. | nih.gov |

Building Block for the Construction of Complex Heterocyclic Architectures

Heterocyclic compounds are arguably the most extensive and diverse class of molecular fragments utilized by chemists in organic synthesis. Pyrroles, as a key subclass, provide robust scaffolds for creating a wide array of more complex molecular structures. ossila.com Benzyl 3-methyl-1H-pyrrole-2-carboxylate functions as an exemplary building block for this purpose.

The reactivity of the pyrrole ring, combined with the chemical handles provided by its substituents, allows it to be incorporated into larger, multi-cyclic systems. The exploration of novel chemical space is critical for the discovery of new therapeutic agents, with a particular interest in sp3-rich, three-dimensional polycyclic scaffolds built from N-heterocyclic cores. whiterose.ac.uk Synthetic chemists can leverage the structure of this compound to develop modular approaches to diverse fused and spirocyclic systems. whiterose.ac.uk

Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds and Chemical Libraries

The pyrrole nucleus is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. mdpi.com Consequently, substituted pyrroles like this compound are valuable intermediates for synthesizing advanced pharmaceutical scaffolds and generating libraries of related compounds for drug discovery. mdpi.comorientjchem.org

Detailed Research Applications:

Antibacterial Agents: Halogen-substituted pyrrole-2-carboxamides are integral fragments of natural and synthetic anti-infective agents. nih.gov Research has demonstrated the conversion of new pyrrole building blocks into nanomolar inhibitors of bacterial DNA gyrase B, highlighting the utility of such motifs in medicinal chemistry. nih.gov

Enzyme Inhibitors: Pentasubstituted pyrroles, structurally related to the title compound, have been synthesized as part of research toward the total synthesis of major pharmaceuticals like atorvastatin. nih.gov

Receptor Antagonists: Functionalized 2-arylpyrroles serve as important precursors for novel selective dopamine (B1211576) D3 receptor antagonists. mdpi.com

Chemical Libraries: The versatility of the pyrrole building block allows for its use in creating diverse chemical libraries. By systematically modifying the substituents on the pyrrole core, chemists can generate a multitude of analogues of a promising hit compound to optimize physical properties and biological activity. nih.gov

Utilization in Combinatorial Chemistry for Lead Compound Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify potential lead compounds.

The utility of this compound as a versatile building block makes it an ideal candidate for use in combinatorial syntheses. Its defined structure and reactive sites allow for a modular approach to library generation. By reacting the pyrrole core with a diverse set of reactants, a wide range of derivatives can be produced efficiently. This approach, focused on creating libraries of compounds based on N-heterocyclic cores, is vital for the continued exploration of new chemical space in the search for novel drugs. whiterose.ac.uk

| Feature | Relevance to Combinatorial Chemistry | Reference |

| Core Scaffold | Provides a common structural foundation for all compounds in the library. | whiterose.ac.uk |

| Functional Groups | The benzyl ester and other positions on the ring serve as points for chemical diversification. | nih.gov |

| Modular Synthesis | Enables the systematic and parallel synthesis of a large number of analogues. | whiterose.ac.uknih.gov |

Potential Applications in Materials Science as Polymer Precursors or Components

The applications of pyrrole-containing compounds extend beyond biology and medicine into the realm of materials science. mdpi.com Heterocyclic building blocks are fundamental components in the development of molecular and polymer organic semiconductors. ossila.com

The aromatic and electron-rich nature of the pyrrole ring in this compound suggests its potential as a monomer or a component in the synthesis of advanced polymers. By incorporating this pyrrole unit into a polymer backbone, it may be possible to create materials with tailored electronic, optical, or thermal properties. For example, functionalized pyrroles are precursors to BODIPY dyes and chromophores, which have applications in fluorescence imaging and as photosensitizers. mdpi.com This indicates the potential for pyrrole-based materials to exhibit interesting photophysical characteristics, making them candidates for use in organic electronics, sensors, or specialty coatings.

Biological Relevance and Pharmacological Applications of Benzyl 3 Methyl 1h Pyrrole 2 Carboxylate Derivatives Mechanistic Focus

Antimicrobial Activities and Molecular Mechanisms

The pyrrole (B145914) nucleus is a key pharmacophore in the development of new antimicrobial agents, capable of overcoming the growing challenge of drug resistance. nih.govresearchgate.net Its derivatives have demonstrated significant efficacy against a variety of pathogenic bacteria and fungi.

Derivatives of pyrrole have emerged as powerful agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including multidrug-resistant (MDR) strains. mdpi.comnih.gov A notable mechanism of action for these compounds is the inhibition of the mycobacterial membrane protein Large 3 (MmpL3). researchgate.net MmpL3 is an essential transporter responsible for exporting mycolic acids, crucial components of the mycobacterial cell wall. researchgate.net

Structure-activity relationship (SAR) studies on pyrrole-2-carboxamides have shown that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhances anti-TB activity. acs.orgnih.gov For instance, certain derivatives bearing a 3-pyridyl group or a fluorinated 3-pyridyl group exhibit potent activity against Mtb, with Minimum Inhibitory Concentrations (MICs) ranging from <0.016 to 0.09 μg/mL. acs.org One specific derivative, compound 32 , not only showed excellent activity against drug-resistant TB but also demonstrated good microsomal stability and in vivo efficacy. acs.orgnih.govnih.gov The essential role of the pyrrole and carboxamide hydrogens for maintaining high potency has been confirmed through docking studies, which show these groups forming crucial hydrogen bonds within the MmpL3 protein. acs.org

Another pyrrole derivative, BM212, has demonstrated potent inhibitory activity against both drug-sensitive and drug-resistant Mtb strains and was also effective against intracellular bacilli within human cell lines. nih.gov Similarly, the pyrrolo[1,2-a]quinoline (B3350903) derivative 4j emerged as a highly promising agent, with an MIC of 8 µg/mL against the H37Rv strain and 16 µg/mL against MDR strains of Mtb. mdpi.com

Antibacterial Activity of Pyrrole Derivatives against Mycobacterium tuberculosis

| Compound Series/Name | Target Pathogen | Activity (MIC) | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyrrole-2-carboxamides (e.g., Cpd 32) | Drug-Resistant M. tuberculosis | <0.016 - 0.09 μg/mL | Inhibition of MmpL3 transporter | acs.orgnih.govacs.orgnih.gov |

| Pyrrolo[1,2-a]quinoline 4j | M. tuberculosis H37Rv & MDR strains | 8 μg/mL (H37Rv), 16 μg/mL (MDR) | Not specified | mdpi.com |

| BM212 | M. tuberculosis & drug-resistant strains | Potent inhibitory activity | Inhibition of MmpL3 transporter | nih.govresearchgate.net |

Pyrrole derivatives have demonstrated significant potential as antifungal agents, active against a range of pathogenic fungi, particularly Candida species. nih.govnih.gov The mechanism for some of these compounds involves the disruption of fungal cell integrity. For example, certain brominated and non-brominated pyrrole derivatives have been found to inhibit the synthesis of ergosterol (B1671047) in Candida glabrata, a key component of the fungal cell membrane. mdpi.com

SAR studies have identified key structural features for antifungal potency. The incorporation of a 4-hydroxyphenyl ring has been highlighted as a critical pharmacophoric feature for activity against Candida albicans. researchgate.netscielo.org.mx In one study, a pyrrole-thiazole derivative (3c ) containing a 4-hydroxyphenyl group showed higher activity against C. albicans than the standard drug Clotrimazole at a concentration of 100 μg/mL. researchgate.netscielo.org.mx Another investigation into pyrrole-based enaminones and their cyclized products, such as pyrrolo[1,2-a]pyrazines, also reported potent activity against six different Candida species, including the highly resistant C. auris and C. haemulonii. mdpi.com The antifungal effect of some pyrrole derivatives is also proposed to involve direct chemical damage to fungal DNA. nih.gov

Antifungal Activity of Select Pyrrole Derivatives

| Compound Series | Target Pathogen | Key Finding | Proposed Target/Mechanism | Reference |

|---|---|---|---|---|

| Pyrrole-Thiazole Derivatives (e.g., Cpd 3c) | Candida albicans | Highly active, potentiation by 4-hydroxyphenyl group | Not specified | researchgate.netscielo.org.mx |

| Brominated/Non-brominated Pyrroles | Candida glabrata | Inhibited yeast growth | Inhibition of ergosterol synthesis | mdpi.com |

| Pyrrolo[1,2-a]pyrazines | Candida spp. (including C. auris) | Potent antifungal activity | Not specified | mdpi.com |

| Various Synthetic Pyrroles | Fusarium oxysporum | Substantial alteration of DNA migration in electrophoresis | Direct chemical damage to DNA | nih.gov |

Antiviral Activities and Proposed Mechanisms of Action

The pyrrole scaffold is also a valuable template for the development of antiviral agents. nih.gov Research into pyrrolo[2,3-d]pyrimidine derivatives has identified compounds with significant activity against the Hepatitis C virus (HCV). nih.gov The proposed mechanism of action for these derivatives is the inhibition of the HCV NS5B polymerase, a crucial enzyme for viral replication. Docking studies have helped to establish the binding interactions between these novel pyrrole derivatives and the enzyme. nih.gov Structure-activity relationship investigations revealed that 5,6-diphenyl-7-(3- or 4-chlorophenyl)pyrrolo[2,3-d]pyrimidines, when appropriately substituted at the 4-position with chlorine or an arylamino group, serve as a useful scaffold for developing anti-HCV agents. nih.gov

Anticancer Research: In vitro Cell Line Studies and Mechanistic Insights into Antiproliferative Effects

Pyrrole and its derivatives are prominent scaffolds in anticancer drug discovery, with some compounds already in clinical use. nih.govresearchgate.netresearchgate.net These compounds exert their antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling proteins. researchgate.netnih.gov

In vitro studies have demonstrated the dose- and time-dependent cytotoxic activity of pyrrole derivatives against a range of human cancer cell lines, including colon (LoVo), breast (MCF-7), ovarian (SK-OV-3), lung (A549), and melanoma (SH-4). nih.govmdpi.comnih.govmdpi.com For example, certain pyrrole hydrazones have shown selective antiproliferative activity against human melanoma cells. nih.gov The most active of these compounds, 1C , exhibited an IC₅₀ value of 44.63 µM and was found to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov Similarly, a 3-benzoyl-4-phenyl-1H-pyrrole derivative (cpd 21 ) was highly potent against liver (HepG2), prostate (DU145), and colon (CT-26) cancer cell lines (IC₅₀s = 0.5-0.9 μM) and was also shown to arrest CT-26 cells at the S phase, leading to apoptosis. nih.gov

The molecular targets of these anticancer pyrroles are diverse. Some functionalized pyrroles are designed as protein kinase inhibitors. researchgate.netmdpi.com For instance, N-benzyl-5-bromoindolin-2-one derivatives bearing a 4-arylthiazole moiety showed potent anticancer activity against MCF-7 breast cancer cells by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. mdpi.com The most active compound, 7d , had a VEGFR-2 inhibitory IC₅₀ of 0.503 µM. mdpi.com Other pyrrole derivatives are thought to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and thus halting cell division. mdpi.com

Antiproliferative Activity of Select Pyrrole Derivatives

| Compound Series | Cancer Cell Line(s) | Activity (IC50) | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Pyrrole Hydrazone 1C | SH-4 (Melanoma) | 44.63 µM | Induces apoptosis; S-phase cell cycle arrest | nih.gov |

| 3-Benzoyl-4-phenyl-1H-pyrrole cpd 21 | HepG2, DU145, CT-26 | 0.5 - 0.9 µM | S-phase cell cycle arrest; induces apoptosis | nih.gov |

| Pyrrole 4a and 4d | LoVo (Colon), MCF-7 (Breast) | Viability reduced to <16% at 400 µM (48h) | Inhibition of cell proliferation | mdpi.comnih.gov |

| N-benzyl-5-bromoindolin-2-one 7d | MCF-7 (Breast) | 2.93 µM (cell); 0.503 µM (enzyme) | Inhibition of VEGFR-2 | mdpi.com |

| Pyrrolo[1,2-a]quinoline 10a | A498 (Renal) | GI50 27 nM | Inhibition of tubulin polymerization | mdpi.com |

Enzyme Inhibition and Receptor Modulation Studies

The specific targeting of microbial enzymes that are essential for survival but absent in humans is a key strategy in developing new antimicrobial drugs. Pyrrole derivatives have been successfully designed to inhibit such enzymes.

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial and highly conserved bacterial protein that is a homolog of eukaryotic tubulin. nih.govmdpi.com It polymerizes to form the Z-ring, a structure that is essential for initiating bacterial cell division. rsc.org Inhibition of FtsZ function disrupts cell division, leading to filamentation and eventual cell death, making it an attractive target for novel antibiotics. nih.govmdpi.com